molecular formula C8H9BrN2O2 B13272610 (2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid

(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid

Cat. No.: B13272610
M. Wt: 245.07 g/mol
InChI Key: FLIIXVMMUOIUAF-ZCFIWIBFSA-N
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Description

(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid is a chiral amino acid derivative with a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by coupling with an amino acid precursor. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions can vary, but often involve the use of solvents like toluene and ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The amino group can participate in coupling reactions to form amides or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) can be used for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce amides or other complex molecules.

Scientific Research Applications

(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its amino acid and bromopyridine functionalities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid is unique due to its combination of a chiral amino acid and a bromopyridine moiety, which provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(2R)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m1/s1

InChI Key

FLIIXVMMUOIUAF-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=C(N=C1)C[C@H](C(=O)O)N)Br

Canonical SMILES

C1=CC(=C(N=C1)CC(C(=O)O)N)Br

Origin of Product

United States

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